Ethyl 5-benzyloxy-2-hydroxybenzoate
Description
Contextualization within Benzyloxybenzoate Derivatives Research
Benzyloxybenzoate derivatives are a class of compounds characterized by a benzoic acid structure bearing a benzyloxy group. This functional group, consisting of a benzyl (B1604629) group linked to an oxygen atom, is often employed in organic synthesis as a protecting group for hydroxyl functionalities. google.com The benzyl group can be selectively introduced and later removed under specific reaction conditions, allowing for chemical modifications at other positions of the molecule without affecting the hydroxyl group. google.com
The research on benzyloxybenzoate derivatives is extensive, with a focus on creating complex molecules with potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of related molecules like methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate serves as a key step in the preparation of pharmaceutical agents. google.comgoogle.comunifiedpatents.com
Significance in Contemporary Medicinal and Synthetic Chemistry
While specific research on the direct medicinal applications of Ethyl 5-benzyloxy-2-hydroxybenzoate is not widely published, its significance lies in its role as a versatile building block in synthetic chemistry. The structure combines a salicylic (B10762653) acid moiety, known for its anti-inflammatory and analgesic properties, with a protected hydroxyl group. Current time information in Idaho County, US. This arrangement makes it an ideal precursor for the synthesis of more complex derivatives of salicylic acid.
In medicinal chemistry, the modification of the salicylic acid backbone is a common strategy to develop new therapeutic agents with improved efficacy or novel mechanisms of action. Current time information in Idaho County, US. The benzyloxy group in this compound allows for reactions to be carried out on other parts of the molecule, such as the carboxylate or the aromatic ring, before deprotection to reveal the free hydroxyl group, which is often crucial for biological activity.
In synthetic chemistry, this compound can be used in the construction of a variety of organic structures. The ester functional group can be hydrolyzed or converted to other functional groups, and the aromatic ring can undergo electrophilic substitution reactions. The presence of the benzyloxy group influences the reactivity of the aromatic ring, directing incoming substituents to specific positions. A related compound, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, has been used in the synthesis of complex heterocyclic systems. unimi.it
Historical Development and Initial Research Focus
The historical development of research on specific benzyloxybenzoate derivatives like this compound is not extensively documented in dedicated publications. However, its origins can be traced back to the broader history of salicylic acid and its derivatives. The synthesis of salicylic acid was first achieved in the mid-19th century, and since then, a vast number of its derivatives have been prepared and investigated for their therapeutic potential.
The use of the benzyl group as a protecting group for alcohols and phenols became a fundamental strategy in organic synthesis during the 20th century. google.com The initial research focus on compounds like this compound was likely centered on its utility as an intermediate. Chemists would have prepared it as a means to an end, to facilitate the synthesis of more complex target molecules. The development of general methods for the synthesis of benzyl esters of hydroxybenzoic acids has been a subject of patent literature, indicating the industrial importance of this class of compounds. google.com The synthesis of ethyl salicylate (B1505791) itself, the parent compound without the benzyloxy group, is a common undergraduate laboratory experiment, highlighting the fundamental nature of this type of esterification. phillysim.orggoogle.comwikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPDFDFYRUHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Benzyloxy 2 Hydroxybenzoate
Established Synthetic Pathways
The construction of Ethyl 5-benzyloxy-2-hydroxybenzoate relies on the sequential formation of an ester and an ether linkage on a dihydroxybenzoic acid backbone. The order of these transformations can be varied, leading to different synthetic routes, each with its own set of advantages and considerations.
Esterification Reactions for Carboxylic Acid Functionalization
The carboxylic acid group of a suitably protected hydroxybenzoic acid can be converted to an ethyl ester through Fischer-Speier esterification. operachem.comtamu.educhemistrysteps.comathabascau.ca This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water formed as a byproduct is often removed. chemistrysteps.com
A typical laboratory procedure involves dissolving the carboxylic acid in ethanol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). tamu.edu The workup procedure generally involves neutralizing the excess acid, extracting the ester with an organic solvent, and purifying it through distillation or chromatography. operachem.com
Alternatively, the ester can be formed from the corresponding carboxylate salt by reaction with an alkyl halide, a method that avoids strong acidic conditions. chemistrysteps.com
Benzylation Protocols for Hydroxyl Group Protection/Functionalization
The introduction of the benzyl (B1604629) group onto the phenolic oxygen is commonly achieved via the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a benzyl halide. researchgate.net
In the context of synthesizing this compound, a key precursor is Ethyl 2,5-dihydroxybenzoate (B8804636). The selective benzylation of the hydroxyl group at the 5-position is a crucial step. The difference in acidity between the two hydroxyl groups (at positions 2 and 5) can be exploited to achieve regioselectivity. The hydroxyl group at the 2-position is chelated to the adjacent ester group, making the hydroxyl group at the 5-position more available for reaction under certain conditions.
The Williamson ether synthesis is typically carried out in the presence of a base to deprotonate the hydroxyl group. Common bases for this purpose include potassium carbonate, sodium hydride, or other alkali metal hydroxides. The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. researchgate.net For instance, the alkylation of a hydroxyimidazole with benzyl halides has been successfully carried out in DMF with potassium carbonate at room temperature. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and yield.
The reaction involves the nucleophilic attack of the phenoxide ion on the benzyl halide, leading to the formation of the benzyl ether and a halide salt as a byproduct. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. google.com
Multi-step Synthesis Approaches from Precursor Molecules
The synthesis of this compound is most practically achieved through a multi-step process starting from commercially available precursors like 2,5-dihydroxybenzoic acid.
One plausible synthetic route involves the initial esterification of 2,5-dihydroxybenzoic acid with ethanol to form Ethyl 2,5-dihydroxybenzoate. This can be accomplished using the Fischer esterification conditions described previously. The subsequent step is the selective benzylation of the 5-hydroxyl group of Ethyl 2,5-dihydroxybenzoate. This is a Williamson ether synthesis, where the dihydroxy ester is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base like potassium carbonate in a polar aprotic solvent.
Reaction Conditions and Optimization Strategies
The efficiency of the synthesis of this compound can be maximized by carefully controlling and optimizing the reaction conditions for both the esterification and benzylation steps.
For the Fischer esterification , key parameters to optimize include the choice and amount of acid catalyst, the ratio of alcohol to carboxylic acid, the reaction temperature, and the reaction time. While sulfuric acid is a common catalyst, others like p-toluenesulfonic acid can also be employed. operachem.com Using a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product. tamu.educhemistrysteps.com The reaction is typically carried out at the reflux temperature of the alcohol. athabascau.ca
In the Williamson ether synthesis for benzylation, the choice of base, solvent, and temperature are critical. Weaker bases like potassium carbonate are often preferred for their milder nature, which can help in achieving selective benzylation. Stronger bases like sodium hydride can also be used but may lead to side reactions if not carefully controlled. Polar aprotic solvents such as DMF, acetone, or acetonitrile (B52724) are generally effective in promoting the SN2 reaction. The reaction temperature can be adjusted to control the reaction rate and minimize potential side products. Optimization may involve screening different combinations of bases and solvents to achieve the highest yield and purity of the desired product.
Below are interactive tables summarizing the key reaction parameters for the two main synthetic steps.
Table 1: Fischer Esterification of Hydroxybenzoic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carbonyl oxygen, making the carboxylic acid more electrophilic. chemistrysteps.com |
| Alcohol | Excess Ethanol | Acts as both reactant and solvent; drives the equilibrium towards the ester. tamu.educhemistrysteps.com |
| Temperature | Reflux | To increase the reaction rate. athabascau.ca |
| Work-up | Neutralization and Extraction | To remove the acid catalyst and isolate the ester product. operachem.com |
Table 2: Williamson Ether Synthesis for Benzylation
| Parameter | Condition | Purpose |
|---|---|---|
| Base | K₂CO₃, NaH | To deprotonate the phenolic hydroxyl group to form a nucleophilic phenoxide. researchgate.net |
| Alkylating Agent | Benzyl Bromide, Benzyl Chloride | To provide the benzyl group for ether formation. google.com |
| Solvent | DMF, Acetone | A polar aprotic solvent to facilitate the SN2 reaction. researchgate.net |
| Temperature | Room Temperature to Reflux | To control the reaction rate and minimize side reactions. researchgate.netgoogle.com |
Solvent Systems and Their Influence on Reaction Efficacy
The choice of solvent is critical in the synthesis of this compound as it can significantly impact reaction rate and yield. Polar aprotic solvents are generally preferred for this type of Williamson ether synthesis.
Dimethylformamide (DMF) : DMF is a common solvent for benzylation reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. It effectively solvates the reactants, facilitating the reaction between the phenoxide and benzyl halide. google.com
Acetonitrile (ACN) : Acetonitrile is another suitable polar aprotic solvent. It is often used in reactions involving halide displacement and can be easier to remove during workup compared to DMF. google.com
Acetone : Acetone can also be employed as a solvent, particularly in reactions run at moderate temperatures. google.com
Toluene (B28343) : In some cases, a non-polar solvent like toluene might be used, especially in conjunction with a phase transfer catalyst to facilitate the reaction between reactants in different phases. google.com
Role of Catalysts and Reagents in Reaction Progression
The benzylation reaction proceeds via the formation of a phenoxide ion from the hydroxyl group, which then acts as a nucleophile to attack the benzyl halide. This process is facilitated by a base and may be enhanced by a catalyst.
Key Reagents:
Benzylating Agent : Benzyl chloride or benzyl bromide are the most common reagents used to introduce the benzyl group. google.comorgsyn.org
Base : A base is required to deprotonate the hydroxyl group. Common bases include:
Potassium Carbonate (K₂CO₃) : A mild inorganic base frequently used in these reactions. google.com
Sodium Hydride (NaH) : A strong base that can be used for complete deprotonation of the hydroxyl group. orgsyn.org
Sodium Benzoate (B1203000) : Can act as a base in certain esterification contexts. google.com
Starting Material : Ethyl 2,5-dihydroxybenzoate is a logical precursor for the selective benzylation at the 5-position.
Catalysts:
Potassium Iodide (KI) : Often added in catalytic amounts when benzyl chloride is used. The in-situ formation of the more reactive benzyl iodide via the Finkelstein reaction can accelerate the rate of benzylation. google.com
Phase Transfer Catalysts : In biphasic systems, catalysts such as benzyltriethylammonium chloride, benzyltriethylammonium bromide, or tetrabutylammonium (B224687) bromide can be used to shuttle the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs. google.com
The interplay between the base and the benzylating agent is crucial for the successful synthesis of the target compound.
Temperature and Reaction Time Parameters for Enhanced Yield
Temperature and reaction time are interdependent parameters that must be optimized to maximize the yield of this compound while minimizing the formation of side products.
| Parameter | Typical Range | Rationale |
| Reaction Temperature | 50°C - 70°C | This temperature range is often sufficient to drive the reaction forward at a reasonable rate without promoting significant decomposition or side reactions. google.comgoogle.com Higher temperatures may be required in some solvent systems. |
| Reaction Time | 2 - 5 hours | The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. Prolonged reaction times can sometimes lead to the formation of impurities. google.comgoogle.com |
The optimal conditions will depend on the specific combination of solvent, base, and reagents used. For instance, a reaction using a stronger base like sodium hydride may proceed faster and at a lower temperature compared to one using potassium carbonate.
Application of Green Chemistry Principles in Synthetic Routes (e.g., Ultrasound-Assisted Synthesis)
While specific examples for the synthesis of this compound using green chemistry principles are not widely documented, general principles can be applied. Ultrasound-assisted synthesis is a green chemistry technique that utilizes ultrasonic waves to enhance reaction rates and yields. This method can often lead to shorter reaction times, lower energy consumption, and in some cases, the use of less hazardous solvents. The application of ultrasound could potentially improve the efficiency of the benzylation reaction by enhancing mass transfer and activating the reacting species.
Isolation and Purification Techniques for Synthetic Products
Following the completion of the reaction, a series of isolation and purification steps are necessary to obtain pure this compound.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatography is a powerful technique for separating the desired product from unreacted starting materials, reagents, and any side products.
Column Chromatography : This is a standard method for purification in organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. unimi.it The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions.
High-Performance Liquid Chromatography (HPLC) : HPLC can be used both as an analytical tool to assess the purity of the product and as a preparative technique for purification. It offers higher resolution and faster separation times compared to traditional column chromatography. Purity is often assessed by comparing the retention time of the synthesized compound with a known standard. google.com
Recrystallization Procedures for Compound Purity
Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined experimentally. The purified solid is then collected by filtration.
Advanced Spectroscopic and Structural Characterization of Ethyl 5 Benzyloxy 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. In Ethyl 5-benzyloxy-2-hydroxybenzoate, the spectrum is characterized by signals from the ethyl group, the aromatic rings, the benzylic methylene (B1212753) bridge, and the phenolic hydroxyl group.
The ethyl group protons appear in the upfield region, with the methyl (–CH₃) protons typically resonating as a triplet and the methylene (–CH₂–) protons as a quartet due to their mutual spin-spin coupling. The phenolic hydroxyl proton (–OH) gives rise to a characteristically broad singlet in the downfield region, often around 10-12 ppm, due to hydrogen bonding. The two benzylic protons (–O–CH₂–Ph) are chemically equivalent and appear as a sharp singlet. The protons on the two aromatic rings resonate in the downfield aromatic region. The five protons of the benzyl (B1604629) group's phenyl ring often appear as a complex multiplet. The three protons on the main benzoate (B1203000) ring exhibit a distinct splitting pattern based on their substitution, allowing for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | ~10.8 | Broad Singlet |
| Aromatic H (Benzyl group) | 7.30 - 7.50 | Multiplet |
| Aromatic H (Benzoate ring) | 6.90 - 7.20 | Multiplet |
| Benzylic CH₂ | ~5.10 | Singlet |
| Ethyl CH₂ | ~4.35 | Quartet |
| Ethyl CH₃ | ~1.38 | Triplet |
Note: Values are predicted and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each non-equivalent carbon atom produces a distinct signal, confirming the total carbon count and the nature of each carbon's chemical environment (e.g., carbonyl, aromatic, aliphatic).
For this compound, the ester carbonyl carbon is the most deshielded, appearing far downfield (~170 ppm). vaia.com The twelve aromatic carbons (six from the benzoate ring and six from the benzyl group) resonate in the 110-160 ppm range. The specific shifts are determined by the attached functional groups (hydroxyl, alkoxy, ester). The aliphatic carbons appear upfield: the benzylic methylene carbon (–O–C H₂–Ph) is typically found around 70 ppm, the ethyl methylene carbon (–O–C H₂–CH₃) around 61 ppm, and the ethyl methyl carbon (–CH₂–C H₃) at approximately 14 ppm. vaia.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~170.5 |
| Aromatic C (Benzoate & Benzyl rings) | 115 - 155 |
| Benzylic CH₂ | ~70.8 |
| Ethyl CH₂ | ~61.5 |
| Ethyl CH₃ | ~14.2 |
Note: Values are predicted and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule, resolving any ambiguities from 1D spectra.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. Key correlations for this compound would be observed between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the substituted benzoate ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly bonded to. It would definitively link the proton signals of the ethyl and benzylic groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is essential for connecting the different structural fragments. For instance, HMBC would show a correlation from the benzylic CH₂ protons to the aromatic carbon at position 5, confirming the location of the benzyloxy group. It would also show a correlation between the ethyl CH₂ protons and the ester carbonyl carbon, confirming the ester structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ionized form. The fragmentation pattern observed in the mass spectrum provides valuable structural evidence.
The molecular formula for this compound is C₁₆H₁₆O₄, giving it a monoisotopic mass of approximately 272.10 Da. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 272.
The fragmentation of the molecule under electron ionization is predictable. A hallmark of benzyl ethers and related structures is the facile cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often the base peak. docbrown.infonih.gov Other significant fragmentation pathways include the loss of the ethoxy group from the ester (M-45) to give an ion at m/z 227, and the loss of an ethyl radical (M-29) at m/z 243. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 272 | [C₁₆H₁₆O₄]⁺ | Molecular Ion (M) |
| 227 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| 181 | [M - C₇H₇O]⁺ | Cleavage of the benzyloxy group |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.
A prominent, broad band in the 3100-3500 cm⁻¹ region is indicative of the O-H stretching of the phenolic hydroxyl group. A very strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the conjugated ester functional group. Multiple peaks in the 1450-1600 cm⁻¹ region arise from C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations for the ether and ester linkages are typically found in the 1000-1300 cm⁻¹ range. nist.govchemicalbook.com Aliphatic and aromatic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3500 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~3030 | C-H Stretch | Aromatic |
| ~2980 | C-H Stretch | Aliphatic |
| 1680 - 1710 (strong) | C=O Stretch | Ester |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a compound in its solid state. This technique would provide definitive proof of the molecular structure of this compound, assuming a suitable single crystal can be obtained.
An X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the aromatic rings and reveal the specific conformation adopted by the flexible ethyl ester and benzyloxy side chains. Crucially, this analysis would also detail the intermolecular forces that govern the crystal packing, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and the ester carbonyl or ether oxygen of a neighboring molecule. This provides unparalleled insight into the molecule's solid-state behavior and supramolecular chemistry.
Determination of Crystal Data and Unit Cell Parameters
A definitive analysis of the crystal structure of this compound would begin with the determination of its crystal system, space group, and unit cell parameters. This data is typically obtained through single-crystal X-ray diffraction. The resulting information would be presented in a table similar to the hypothetical one below.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C16H16O4 |
| Formula weight | 272.29 |
| Temperature | Not Available |
| Wavelength | Not Available |
| Crystal system | Not Available |
| Space group | Not Available |
| Unit cell dimensions | a = N/A Å, α = N/A °b = N/A Å, β = N/A °c = N/A Å, γ = N/A ° |
| Volume | Not Available |
| Z | Not Available |
| Density (calculated) | Not Available |
| Absorption coefficient | Not Available |
| F(000) | Not Available |
| Crystal size | Not Available |
| Theta range for data collection | Not Available |
| Index ranges | Not Available |
| Reflections collected | Not Available |
| Independent reflections | Not Available |
| Completeness to theta | Not Available |
| Absorption correction | Not Available |
| Refinement method | Not Available |
| Data / restraints / parameters | Not Available |
| Goodness-of-fit on F^2 | Not Available |
| Final R indices [I>2sigma(I)] | Not Available |
| R indices (all data) | Not Available |
| Largest diff. peak and hole | Not Available |
Analysis of Molecular Conformation and Dihedral Angles
The molecular conformation of this compound would be of significant interest. Key features to analyze would include the planarity of the benzoate ring and the orientation of the ethyl ester and benzyloxy substituents relative to this ring. The dihedral angles between the plane of the benzoate ring and the phenyl ring of the benzyloxy group, as well as the conformation of the ethyl group, would be crucial parameters.
Table 2: Hypothetical Selected Dihedral Angles for this compound (°)
| Atoms | Angle (°) |
| C(ar)-C(ar)-O-C(benzyl) | Not Available |
| C(ar)-C(ar)-C(ester)-O | Not Available |
| O-C(ester)-O-C(ethyl) | Not Available |
Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of a hydroxyl group and ester and ether functionalities suggests that this compound would likely exhibit both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group is expected, a common feature in 2-hydroxybenzoate derivatives. Intermolecular hydrogen bonds could also play a role in the crystal packing. A detailed analysis would quantify the bond lengths and angles of these interactions.
Table 3: Hypothetical Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| Intramolecular | ||||
| O-H···O | N/A | N/A | N/A | N/A |
| Intermolecular | ||||
| C-H···O | N/A | N/A | N/A | N/A |
Elucidation of Crystal Packing Motifs and Supramolecular Assemblies
The way in which individual molecules of this compound arrange themselves in the crystal lattice determines the crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The analysis would identify any characteristic packing motifs, such as chains, sheets, or more complex three-dimensional networks, which together form the supramolecular assembly of the crystal.
Without experimental data, any description of these features would be purely speculative and fall outside the scope of a scientifically accurate report. Should the crystal structure of this compound be determined and published in the future, a comprehensive analysis based on the outline above would be possible.
Computational and Theoretical Chemistry Studies on Ethyl 5 Benzyloxy 2 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for elucidating the intrinsic properties of molecules. These ab initio methods provide a detailed description of the electron distribution and energy levels, which govern the chemical behavior of a compound.
Density Functional Theory (DFT) Applications for Optimized Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable conformation of a molecule (optimized geometry) and to calculate its electronic properties. For molecules structurally similar to Ethyl 5-benzyloxy-2-hydroxybenzoate, such as other substituted benzoates, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard. mdpi.com
The geometry optimization process involves finding the minimum energy structure by calculating forces on the atoms and adjusting their positions. This results in precise predictions of bond lengths and bond angles. For a related compound, ethyl 4-hydroxybenzoate, DFT calculations have been used to determine these parameters. tcsedsystem.edu A similar approach for this compound would yield a detailed three-dimensional structure, revealing the spatial arrangement of the benzyloxy and ethyl ester groups relative to the central phenyl ring.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, a study on salicylic (B10762653) acid isomers showed that the ortho-hydroxybenzoic acid (salicylic acid) is more reactive than its para-hydroxybenzoic acid counterpart, which is reflected in their respective energy gaps. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the aromatic system.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Benzoate (B1203000) Structure Data illustrative of parameters obtained for similar benzoate compounds.
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C=O | 1.21 |
| C-O (ester) | 1.35 | |
| C-O (hydroxyl) | 1.36 |
This table is interactive. Click on the headers to sort.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the filled and empty orbitals of a molecule. wisc.edu It provides a chemical interpretation of the wavefunction in terms of Lewis structures and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.
Table 2: Representative NBO Analysis Stabilization Energies (E(2)) for Donor-Acceptor Interactions in a Related Molecule Data illustrative of interactions expected in substituted benzoates.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (hydroxyl) | π*(C-C) (aromatic) | 20.5 |
| π(C-C) (aromatic) | π*(C=O) (carbonyl) | 15.2 |
This table is interactive. Click on the headers to sort.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry, particularly DFT, plays a vital role in the rational design of NLO molecules by predicting their NLO properties. The key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). The magnitude of the first hyperpolarizability is a primary determinant of a molecule's second-order NLO activity. researchgate.net
Molecules with significant NLO properties often possess an electron donor group and an electron acceptor group connected by a π-conjugated system (a D-π-A structure). nih.gov In this compound, the hydroxyl and benzyloxy groups act as electron donors, while the ethyl carboxylate group can act as an electron acceptor, all connected by the phenyl π-system. Theoretical calculations for similar structures, such as certain Schiff bases and other benzoate esters, have shown that they can possess significant hyperpolarizabilities, often many times that of the standard NLO material, urea. biointerfaceresearch.comscialert.net DFT calculations would allow for the prediction of these properties for this compound, guiding its potential development as an NLO material.
Table 3: Calculated NLO Properties for a Representative D-π-A Benzoate Analogue Calculations typically performed at the B3LYP/6-311++G(d,p) level.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 4.5 Debye |
| Mean Polarizability (α) | 30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 150 x 10⁻³⁰ esu |
This table is interactive. Click on the headers to sort.
Molecular Modeling and Simulation for Conformational Dynamics
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular modeling techniques like molecular dynamics offer a view of its behavior over time, accounting for flexibility and environmental interactions.
Molecular Dynamics (MD) Simulations for Structural Stability and Flexibility
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics, structural stability, and flexibility of a molecule in a simulated environment, such as in a solvent or within a crystal lattice. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is calculated from the total electron density and is extremely useful for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com
On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl group and the hydroxyl group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A region of high positive potential would be located on the hydrogen atom of the hydroxyl group, identifying it as the most likely site for deprotonation or electrophilic interaction. The aromatic rings would show a mixed potential, with the π-electron clouds being generally negative. tcsedsystem.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comjocpr.com In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. jocpr.com This section details the hypothetical development of QSAR models for a series of analogues of this compound to elucidate the key structural features governing their biological activity.
To comprehensively understand the structure-activity relationships of this compound derivatives, both 2D and 3D-QSAR models were hypothetically developed.
Two-Dimensional (2D) QSAR Modeling
2D-QSAR models correlate biological activity with physicochemical descriptors that can be calculated from the 2D representation of the molecule. numberanalytics.com These models are computationally less intensive and are useful for identifying the global physicochemical properties that influence activity. For a hypothetical series of this compound analogues, a 2D-QSAR model was developed using multiple linear regression (MLR). The biological activity (e.g., inhibitory concentration, IC₅₀) was taken as the dependent variable, and a variety of calculated molecular descriptors were considered as independent variables.
The general workflow for developing the 2D-QSAR model would involve:
Data Set Preparation: A hypothetical dataset of this compound analogues with their corresponding biological activities would be compiled. This dataset would be divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide range of 2D descriptors, including electronic, thermodynamic, topological, and physicochemical properties, would be calculated for each molecule.
Model Development: Using the training set, a statistically significant MLR equation would be generated.
Model Validation: The predictive power of the model would be assessed using internal (e.g., leave-one-out cross-validation) and external validation with the test set.
A representative 2D-QSAR equation for a series of this compound derivatives might look like the following:
Log(1/IC₅₀) = 0.85 * LogP - 0.02 * MW + 0.15 * TPSA + 2.5
Where:
LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
MW is the molecular weight.
TPSA is the topological polar surface area.
Three-Dimensional (3D) QSAR Modeling
3D-QSAR methods provide insights into how the 3D arrangement of atoms and functional groups in a molecule affects its interaction with a biological target. nih.govneovarsity.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate these models. nih.govnih.govslideshare.net
For the hypothetical study of this compound derivatives, a 3D-QSAR model would be developed following these steps:
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset would be built and optimized. A crucial step is the alignment of all molecules based on a common scaffold, in this case, the core structure of this compound.
CoMFA and CoMSIA Field Calculation:
CoMFA: Steric and electrostatic fields are calculated around the aligned molecules within a 3D grid. slideshare.netrutgers.edu
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated, providing a more detailed interaction profile. neovarsity.org
PLS Analysis and Model Generation: Partial Least Squares (PLS) analysis is used to correlate the variations in the calculated 3D fields with the variations in biological activity. rutgers.edu
Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
The statistical robustness of the developed QSAR models is paramount. The following table presents hypothetical validation metrics for the developed 2D and 3D-QSAR models for this compound analogues.
| Parameter | 2D-QSAR (MLR) | 3D-QSAR (CoMFA) | 3D-QSAR (CoMSIA) |
| r² (Correlation Coefficient) | 0.78 | 0.92 | 0.95 |
| q² (Cross-validated r²) | 0.65 | 0.71 | 0.78 |
| Predicted r² (Test Set) | 0.72 | 0.85 | 0.88 |
| F-statistic | 45.6 | 120.8 | 155.4 |
| Standard Error of Estimate | 0.25 | 0.15 | 0.12 |
These hypothetical results suggest that the 3D-QSAR models, particularly CoMSIA, offer superior predictive power compared to the 2D-QSAR model.
Descriptor-based analysis is fundamental to QSAR, as it identifies the key molecular properties that drive biological activity. numberanalytics.comucsb.edu By understanding the influence of these descriptors, new molecules with potentially enhanced activity can be designed.
Key Molecular Descriptors and Their Influence
In a hypothetical QSAR study of this compound derivatives, a variety of molecular descriptors would be analyzed. hufocw.org The table below outlines some important descriptors and their hypothetical correlation with biological activity.
| Descriptor Class | Descriptor Name | Description | Hypothetical Correlation with Activity |
| Physicochemical | LogP | Octanol-water partition coefficient | Positive (Increased hydrophobicity is favorable) |
| TPSA | Topological Polar Surface Area | Negative (Lower polarity is preferred) | |
| Electronic | Dipole Moment | Measure of molecular polarity | Negative (Lower dipole moment is beneficial) |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Positive (Higher HOMO energy indicates better electron-donating ability) | |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Negative (Lower LUMO energy suggests better electron-accepting ability) | |
| Topological | Wiener Index | A distance-based topological index | Positive (Increased molecular branching may be favorable) |
| Constitutional | Molecular Weight | The sum of the atomic weights | Negative (Lower molecular weight is preferred for better bioavailability) |
| Number of Rotatable Bonds | Flexibility of the molecule | Moderate Positive (Some flexibility is needed for binding) |
Design Prioritization Based on Descriptor Analysis
The insights gained from the descriptor analysis can be directly applied to prioritize the design of new this compound analogues. Based on the hypothetical findings:
Increasing Hydrophobicity: Modifications that increase the LogP value, such as adding small alkyl or halogen groups to the benzyl (B1604629) ring, could be prioritized.
Modulating Polarity: Reducing the TPSA could be achieved by strategic placement of non-polar substituents.
Fine-tuning Electronic Properties: The introduction of electron-donating groups on the phenyl ring could raise the HOMO energy, potentially enhancing activity. Conversely, electron-withdrawing groups could be explored to lower the LUMO energy.
Optimizing Molecular Size and Flexibility: Keeping the molecular weight in a favorable range while allowing for some conformational flexibility would be a key design consideration.
The 3D-QSAR contour maps would provide more specific guidance. For instance, a hypothetical CoMFA steric contour map might show a large green polyhedron near the para-position of the benzyl ring, indicating that bulky substituents in this region are favored for higher activity. Conversely, a yellow polyhedron in the same region would suggest that bulky groups are disfavored. Similarly, electrostatic contour maps would highlight regions where positive or negative charges are beneficial, guiding the placement of electron-donating or electron-withdrawing groups.
By integrating the findings from both 2D and 3D-QSAR models, a rational and targeted approach to the design of novel, more potent analogues of this compound can be established, significantly accelerating the drug discovery process.
Structure Activity Relationship Sar Investigations of Ethyl 5 Benzyloxy 2 Hydroxybenzoate and Its Derivatives
Design Principles for Systematic Structural Modification
The systematic modification of ethyl 5-benzyloxy-2-hydroxybenzoate is guided by established principles of medicinal chemistry, focusing on the independent and cooperative effects of its core functional groups. These modifications aim to probe the steric, electronic, and lipophilic requirements for optimal biological interactions.
Key modifications include:
Hydroxyl Group (-OH): Etherification to form an alkoxy group (-OR') removes the hydrogen bond donating ability and increases lipophilicity. Acylation to an ester (-OCOR') can serve as a prodrug strategy or alter binding interactions. Replacement with a thiol (-SH) or an amino group (-NH2) would significantly change the electronic and hydrogen bonding properties.
Table 1: Illustrative SAR of Ester and Hydroxyl Group Modifications
| Modification | R Group (Ester) | R' Group (Hydroxyl) | Expected Impact on Activity | Rationale |
| 1 | -CH2CH3 (Ethyl) | -H (Hydroxyl) | Baseline | Parent Compound |
| 2 | -CH3 (Methyl) | -H (Hydroxyl) | Potentially similar or slightly increased potency | Smaller size may improve binding fit. |
| 3 | -H (Acid) | -H (Hydroxyl) | May increase potency if ionic interaction is favorable | Increased polarity and hydrogen bonding. |
| 4 | -CH2CH3 (Ethyl) | -CH3 (Methoxy) | Likely decreased activity | Loss of hydrogen bond donating ability from the hydroxyl group. |
| 5 | -CONH2 (Amide) | -H (Hydroxyl) | Variable, potential for new hydrogen bonds | Amide group introduces new interaction possibilities. |
The substitution pattern on the central benzene (B151609) ring profoundly influences the electronic environment and steric accessibility of the key functional groups. Substituents can be electron-donating or electron-withdrawing, affecting the acidity of the phenolic hydroxyl and the reactivity of the ring itself. libretexts.orglibretexts.orgmsu.edu
The placement of substituents is crucial:
Positions 3 and 4: These positions are adjacent to the existing hydroxyl and benzyloxy groups, respectively. Substituents here can cause significant steric hindrance.
Position 6: This position is ortho to the hydroxyl group and meta to the benzyloxy group. A substituent here could influence the orientation of the hydroxyl group through intramolecular hydrogen bonding.
Electron-withdrawing groups (e.g., -NO2, -CN, -Cl) generally decrease the electron density of the ring, making the phenolic hydroxyl more acidic. uokerbala.edu.iq Conversely, electron-donating groups (e.g., -CH3, -OCH3) increase electron density. libretexts.org The interplay of these inductive and resonance effects can fine-tune the molecule's interaction with its biological target. libretexts.orgmsu.edu
Table 2: Impact of Aromatic Ring Substitutions
| Position of Substitution | Substituent | Electronic Effect | Expected Impact on Activity |
| 3 | -Cl | Electron-withdrawing | Potential for altered binding due to steric and electronic changes. |
| 4 | -CH3 | Electron-donating | May enhance activity through favorable hydrophobic interactions. |
| 6 | -F | Electron-withdrawing | Could modulate hydroxyl acidity and introduce new polar contacts. |
The benzyloxy group is a significant contributor to the molecule's size and lipophilicity. Modifications to this side chain can explore the extent and nature of the binding pocket it occupies.
Key areas for modification include:
Benzyl (B1604629) Ring Substitution: Introducing substituents on the benzyl ring can probe for additional binding interactions. For example, a hydroxyl or methoxy (B1213986) group in the para position could form a new hydrogen bond.
Linker Modification: The ether linkage (-O-CH2-) can be altered. Replacing the oxygen with sulfur (a thioether) or nitrogen (an amine) would change the bond angles and electronic properties. Shortening or lengthening the methylene (B1212753) linker can also adjust the position of the terminal phenyl ring.
Elucidation of Key Pharmacophores Responsible for Biological Activity
A pharmacophore model for a biologically active molecule describes the essential three-dimensional arrangement of functional groups required for interaction with a specific target. nih.govyoutube.com For this compound, the key pharmacophoric features are likely to include:
A Hydrogen Bond Donor: The phenolic hydroxyl group at position 2 is a crucial hydrogen bond donor. nih.gov
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl ester at position 1 and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.
An Aromatic Ring System: The central substituted benzene ring provides a scaffold and can engage in π-π stacking or hydrophobic interactions.
A Hydrophobic/Aromatic Feature: The terminal benzyl group of the benzyloxy side chain likely occupies a hydrophobic pocket in the target protein.
Pharmacophore models can be developed based on the structures of active compounds and can be used to virtually screen for new molecules with similar desired properties. nih.govnih.gov
Impact of Stereochemistry and Chirality on Activity and Selectivity
While this compound itself is not chiral, the introduction of a chiral center through modification can have a profound impact on biological activity. nih.gov For instance, modifying the benzyloxy side chain, such as by introducing a substituent on the methylene linker (e.g., -O-CH(CH3)-Ph), would create a stereocenter.
The resulting enantiomers could exhibit different:
Potency: One enantiomer may fit the binding site of the target protein much better than the other, leading to a significant difference in biological activity.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the enantiomers can differ.
Off-target effects: One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or cause unwanted side effects.
The separation and individual testing of enantiomers are crucial steps in drug development when chirality is a factor. nih.gov
Comparative SAR Studies with Related Benzyloxybenzoates and Analogues
Comparing the SAR of this compound with related structures can provide valuable insights. For example, studies on other substituted benzoates or compounds with similar pharmacophoric elements can reveal common principles or highlight unique features.
Comparative analysis with compounds like benzofuran (B130515) derivatives, which also contain a substituted aromatic ring, can be informative. unipd.itnih.gov For instance, if a particular substitution pattern on the benzyl group of this compound leads to increased activity, and a similar pattern on a benzoyl group in a benzofuran series also enhances activity, it might suggest a common binding pocket feature. unipd.itnih.gov
Similarly, comparing the effects of different linkers (e.g., ether vs. amide) in related series can help to understand the optimal geometry and electronic nature of the connection between the core scaffold and the distal aromatic ring. nih.govresearchgate.netnih.gov
Biochemical and Molecular Biological Studies of Ethyl 5 Benzyloxy 2 Hydroxybenzoate
Target Identification and Validation Strategies
Enzyme Target Identification through Mechanistic Studies
There is no available literature detailing the identification of specific enzyme targets for Ethyl 5-benzyloxy-2-hydroxybenzoate through mechanistic studies. Research on related salicylate-containing compounds suggests that the general class can interact with various enzymes. For instance, some salicylates are known to inhibit cyclooxygenases. nih.govwikipedia.org However, without direct experimental evidence, it is not possible to confirm if this compound shares these or other enzyme targets.
Receptor Binding Assays and Ligand-Receptor Interactions
No published receptor binding assays or studies on the ligand-receptor interactions of this compound are available.
In Vitro Enzyme Inhibition Kinetics and Mechanisms
Inhibition of Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase - EGFR-TK)
No studies were found that specifically investigate the inhibitory effects of this compound on tyrosine kinases, including the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The salicyl group is a feature in some protein-tyrosine kinase (PTK) inhibitors. nih.gov Research on hydroxylated 2-(5'-salicyl)naphthalenes as PTK inhibitors has been conducted, but these are structurally distinct from this compound. nih.gov
Inhibition of Cholinesterases (e.g., Butyrylcholinesterase - BuChE)
There is no available research on the inhibition of cholinesterases, such as Butyrylcholinesterase (BuChE), by this compound.
Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)6.2.5. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)6.2.6. Inhibition of Viral Enzymes (e.g., Neuraminidase, SARS-CoV-2 NSP3 and NSP12, HCV NS5A)6.2.7. Inhibition of Bacterial Enzymes (e.g., Enoyl-ACP Reductase InhA, β-Lactamases, Threonyl tRNA-Synthetase)6.2.8. Inhibition of Calreticulin (CALR)6.3. Molecular Interaction Analysis within Biological Systems6.3.1. Characterization of Ligand-Protein Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
A conclusive and authoritative article on the biochemical and molecular biological properties of "this compound" awaits primary research to be conducted and published within the scientific community.
Molecular Interaction Analysis within Biological Systems
Analysis of Active Site Accessibility and Induced Conformational Changes upon Binding
Currently, there is no publicly available research that details the interaction of this compound with any specific biological target. Consequently, there is no data on its accessibility to the active sites of enzymes or receptors. Molecular docking studies, which could provide theoretical insights into its binding modes, have not been published for this particular compound. Furthermore, experimental data from techniques such as X-ray crystallography or NMR spectroscopy, which would be necessary to demonstrate any conformational changes induced upon its binding to a biological macromolecule, are absent from the scientific literature.
Mechanistic Investigations of Biological Response at the Cellular Level
Exploration of Downstream Molecular Pathways Modulated by Compound Interaction
The downstream molecular pathways that may be modulated by this compound remain unexplored. Research into how this compound might affect signaling cascades, gene expression, or protein activity within a cell has not been reported. Studies on related compounds, such as other hydroxybenzoic acid derivatives, have shown modulation of pathways involved in inflammation and cell proliferation. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Cellular Assays for Functional Impact (e.g., antiproliferative activity against specific cell lines, anti-inflammatory effects)
There is a lack of published data from cellular assays to determine the functional impact of this compound. Standard in vitro tests to assess its potential antiproliferative activity against various cancer cell lines or its anti-inflammatory effects in relevant cellular models have not been documented in the accessible scientific literature. Therefore, no data tables of its efficacy or potency in such assays can be provided.
Development and Optimization of Biochemical Assays for Compound Evaluation
Consistent with the absence of research on its biological targets and cellular effects, there are no reports on the development or optimization of specific biochemical assays for the evaluation of this compound. The establishment of such assays would be a crucial first step in systematically screening this compound for potential biological activity and in determining its mechanism of action.
Medicinal Chemistry Applications and Drug Discovery Potential of Ethyl 5 Benzyloxy 2 Hydroxybenzoate Scaffolds
Lead Compound Generation and Optimization Strategies
The journey from a preliminary "hit" compound to a viable "lead" is a critical phase in drug discovery, often involving extensive synthesis and biological evaluation. nih.gov Ethyl 5-benzyloxy-2-hydroxybenzoate serves as an exemplary scaffold for lead generation due to its synthetic tractability and the presence of multiple points for chemical modification.
Lead generation strategies often begin with the identification of a core structure that exhibits some desired biological activity. For instance, the structurally related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) scaffold has been successfully used to generate potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. nih.gov This suggests that the 5-benzyloxy-2-hydroxyphenyl moiety is a valid pharmacophore for this target class. Starting from this compound, a library of analogs can be systematically synthesized to identify initial lead compounds.
Once a lead is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. This process involves iterative cycles of design, synthesis, and testing. nih.govnih.gov For the this compound scaffold, optimization efforts would typically focus on three primary regions:
The Salicylate (B1505791) Ring: Substitution at the available positions (3, 4, and 6) with various functional groups (e.g., halogens, alkyls, nitro groups) can modulate electronic properties and steric interactions with the target protein.
The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted into a range of amides, hydroxamic acids, or other ester bioisosteres to alter solubility, cell permeability, and metabolic stability.
The Benzyloxy Group: The phenyl ring of the benzyl (B1604629) group is a prime candidate for substitution to explore structure-activity relationships (SAR). Additionally, the benzylic ether linkage itself can be replaced to modify flexibility and metabolic profile.
The following table outlines potential optimization strategies for generating lead compounds from the this compound scaffold.
Table 1: Lead Optimization Strategies for this compound Derivatives
| Scaffold Region | Modification Strategy | Potential Improvement | Example Modification |
|---|---|---|---|
| Ethyl Ester | Hydrolysis or Bioisosteric Replacement | Potency, Solubility, Metabolic Stability | Conversion to Carboxylic Acid, Amide, or Tetrazole |
| Benzyloxy Phenyl Ring | Substitution (e.g., with halogens, MeO, CF3) | Potency, Selectivity, Lipophilicity | Introduction of a 4-fluoro or 4-chloro substituent |
| Salicylate Core | Substitution at positions 3, 4, or 6 | Target Binding, Specificity | Addition of a small alkyl or halogen group |
| Ether Linkage | Replacement with more stable linkers | Metabolic Stability | Replacement with an amide or reversed amide linker |
Scaffold Hopping and Bioisosteric Replacement Approaches for Novel Chemical Entities
Scaffold hopping and bioisosteric replacement are powerful tactics in medicinal chemistry used to discover novel chemical entities (NCEs) with improved properties while retaining the desired biological activity. nih.govspirochem.com These strategies involve replacing a core molecular structure (scaffold) or specific functional groups with alternatives that are structurally distinct but share similar physicochemical or topological properties. cambridgemedchemconsulting.com
For the this compound scaffold, these approaches can overcome limitations of the parent structure, such as poor pharmacokinetics, toxicity, or existing intellectual property.
Bioisosteric replacement is the exchange of an atom or group with another that results in a new molecule with similar biological properties. cambridgemedchemconsulting.com This can be applied to several parts of the this compound molecule:
Ester Group: The ethyl ester is a classic candidate for bioisosteric replacement. It can be swapped with functional groups like amides, sulfonamides, or acidic heterocycles such as tetrazoles. youtube.com These changes can significantly alter the compound's hydrogen bonding capacity, pKa, and metabolic stability.
Phenolic Hydroxyl and Benzyloxy Oxygen: The ether oxygen or the phenolic hydroxyl could be replaced with other divalent groups like a methylene (B1212753) (-CH2-) or an amine (-NH-) to probe the importance of the oxygen's lone pairs and hydrogen bonding ability. cambridgemedchemconsulting.com
Phenyl Ring: The aromatic rings are common targets for replacement. The phenyl ring of the benzyloxy group could be exchanged for various heterocycles (e.g., pyridine, thiophene) to introduce new interaction points, alter polarity, and improve solubility. nih.gov
Hydrogen Atoms: Replacing hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific site or to modulate the acidity of nearby functional groups. nih.govyoutube.com
Scaffold hopping involves a more drastic change, replacing the entire salicylate core with a different heterocyclic or carbocyclic framework that can maintain the crucial three-dimensional arrangement of key interacting groups. For example, a benzoxazole (B165842) or benzothiazole core could replace the salicylate ring system, presenting the key pharmacophoric elements in a similar spatial orientation. nih.gov Saturated bicyclic systems, such as bicyclo[1.1.1]pentane (BCP), have also emerged as effective bioisosteres for para-substituted benzene (B151609) rings, offering a path to reduce lipophilicity and improve metabolic stability. nih.gov
Table 2: Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH), Amide (-CONH2), Tetrazole | Modify polarity, solubility, and metabolic profile. cambridgemedchemconsulting.comyoutube.com |
| Phenyl (in Benzyloxy) | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP) | Improve solubility, alter electronics, escape existing patents. cambridgemedchemconsulting.comnih.gov |
| Phenolic Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Modulate hydrogen bonding potential and acidity. cambridgemedchemconsulting.com |
| Hydrogen (-H) | Fluorine (-F), Deuterium (-D) | Block metabolic oxidation, enhance binding affinity. nih.gov |
Rational Drug Design Principles Based on this compound Structural Features
Rational drug design utilizes knowledge of a biological target's structure and mechanism to create new therapeutic agents. nih.govresearchgate.net This process can be broadly categorized into structure-based drug design (SBDD), when the three-dimensional structure of the target is known, and ligand-based drug design (LBDD), which relies on the knowledge of other molecules that bind to the target. nih.gov The structural features of this compound provide a solid foundation for both approaches.
The key structural elements for rational design are:
The Salicylate Core: The ortho-hydroxy and ester functionalities create a bidentate chelation site capable of interacting with metal ions in metalloenzymes or forming strong hydrogen bonds with amino acid residues in a protein's active site. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.
The Ethyl Ester: This group acts as a hydrogen bond acceptor and can be modified to fine-tune solubility and cell permeability. Its size and shape can be adjusted to fit specific sub-pockets within the target protein.
In a structure-based design campaign, computational docking simulations would be used to predict the binding mode of this compound within the target's active site. This model would then guide the design of new analogs. For example, if the benzyloxy-phenyl group is near an unoccupied pocket, derivatives with substituents at the para-position could be designed to fill that space and form additional favorable interactions.
In a ligand-based design approach, the this compound scaffold would serve as a template for developing a pharmacophore model. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to search virtual libraries for new, structurally diverse compounds that fit the model. researchgate.net
Development of Multi-Target Directed Ligands for Complex Diseases
Complex, multifactorial diseases such as Alzheimer's, Parkinson's, and cancer often involve several interconnected pathological pathways. nih.govnih.gov The traditional "one-target, one-molecule" approach has shown limited efficacy for these conditions. This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design a single chemical entity capable of modulating multiple biological targets simultaneously. nih.govnih.gov
The this compound scaffold is a promising starting point for the development of MTDLs. Its modular nature allows for the incorporation of different pharmacophoric elements required for interacting with various targets. A prime example of this strategy's success is seen in the development of multifunctional agents for Parkinson's disease based on a similar core structure. nih.gov In one study, researchers designed and synthesized a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. nih.gov These compounds were found to not only be potent and reversible inhibitors of MAO-B but also to possess significant antioxidant and metal-chelating properties—all of which are relevant to the pathology of Parkinson's disease. nih.gov
To develop MTDLs from the this compound scaffold, a medicinal chemist might:
Identify a primary target for the salicylate core, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).
Incorporate a second pharmacophore by modifying the benzyloxy group. For example, linking it to a known histamine (B1213489) H3 receptor antagonist moiety could create a dual-action agent for neuroinflammation. nih.gov
Utilize a fragment-linking strategy, where the salicylate portion binds to one target and a fragment attached to the benzyloxy tail binds to a second.
This approach has the potential to yield therapies with improved efficacy and a better side-effect profile compared to combination therapies, as a single molecule has a unified pharmacokinetic and pharmacodynamic profile.
Role in the Development of Chemical Probes for Biological Research
Chemical probes are small molecules used as tools to study and manipulate biological systems. An ideal chemical probe is potent, selective, and well-characterized, allowing researchers to investigate the function of a specific protein in cells or in vivo. While this compound itself is a starting scaffold, its optimized derivatives have the potential to become valuable chemical probes.
The development of a chemical probe from this scaffold would follow the lead optimization process. Once a derivative with high potency (typically with a nanomolar affinity for its target) and excellent selectivity over related proteins is developed, it can be adapted for use as a probe. This adaptation often involves chemical modification to attach a reporter tag or a reactive group without disrupting its biological activity.
Potential applications for probes derived from this scaffold include:
Target Identification and Validation: A probe can be used to confirm that the modulation of a specific protein leads to a desired cellular effect.
Imaging Probes: By attaching a fluorescent dye (e.g., fluorescein, rhodamine) to a non-essential position on the molecule, researchers can visualize the localization of the target protein within cells using microscopy.
Affinity-Based Probes: Attaching a biotin (B1667282) tag allows for the "pull-down" of the target protein and its binding partners from cell lysates, enabling the study of protein-protein interaction networks. A photo-affinity label could be incorporated to create a covalent bond with the target upon UV irradiation, facilitating its identification and characterization.
The successful development of a potent and selective ligand from the this compound family is the essential first step toward creating such sophisticated research tools. scispace.com
Table of Mentioned Compounds
Advanced Research Methodologies Applied to Ethyl 5 Benzyloxy 2 Hydroxybenzoate Research
High-Throughput Screening (HTS) Techniques for Ligand Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the parallel testing of thousands to millions of compounds for a specific biological activity. sigmaaldrich.comnih.gov In the context of Ethyl 5-benzyloxy-2-hydroxybenzoate, a derivative of salicylic (B10762653) acid, HTS methodologies are pivotal for identifying novel ligands and understanding structure-activity relationships.
Large-scale screening of chemical libraries has successfully identified functional analogues of salicylic acid for applications such as crop protection. mdpi.com These screens often employ 96-well plates and can be based on various readouts, including the activation of defense-related genes. mdpi.com For instance, a high-throughput screening of salicylic acid derivatives led to the identification of compounds with enhanced biological activity. nih.gov While specific HTS data for this compound is not extensively published, the screening of analogous salicylate (B1505791) libraries provides a framework for how such a campaign would be designed. A typical HTS workflow for a compound like this compound would involve:
Assay Development: Creating a robust and miniaturized assay that measures a specific biological endpoint relevant to the compound's expected activity. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a cellular response. nih.govnih.gov
Library Screening: Screening a diverse chemical library, which could include other benzoate (B1203000) and salicylate derivatives, to identify initial "hits."
Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.
Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of the confirmed hits.
The following table illustrates hypothetical HTS data for a library of salicylic acid derivatives, demonstrating the type of data generated in such a screen.
| Compound ID | Structure | Target Inhibition (%) |
| SA-001 | Salicylic Acid | 35 |
| SA-002 | 5-Chlorosalicylic Acid | 68 |
| SA-003 | Ethyl Salicylate | 42 |
| EBHB-01 | This compound | (Hypothetical Data) |
This table is for illustrative purposes to show the type of data generated from an HTS campaign.
DNA-Encoded Chemical Library (DECL) Screening for Target-Focused Ligand Identification
DNA-Encoded Chemical Library (DECL) technology has emerged as a powerful tool for the discovery of novel ligands against a wide array of protein targets. drugdiscoverychemistry.com This technology involves the synthesis of large combinatorial libraries of small molecules, where each molecule is tagged with a unique DNA barcode that encodes its chemical structure. nih.gov This allows for the simultaneous screening of billions of compounds in a single experiment. nih.gov
For a compound scaffold like that of this compound, a DECL approach would involve synthesizing a library based on a benzoic acid or salicylic acid core. nih.gov The synthesis would be performed using split-and-pool combinatorial chemistry, with each chemical building block addition being recorded by the ligation of a specific DNA sequence. rsc.org The resulting library, containing potentially billions of unique DNA-tagged molecules, can then be screened against a protein target of interest. chemrxiv.org
The screening process typically involves affinity-based selection, where the DECL is incubated with the target protein, and non-binding molecules are washed away. nih.gov The DNA barcodes of the remaining "hit" compounds are then amplified by PCR and sequenced to reveal their chemical structures. chemrxiv.org
Research on DECLs has demonstrated the successful identification of potent binders from libraries built on various scaffolds, including those incorporating benzoic acid derivatives. nih.gov For example, a study on a DECL with a 3,5-bis(aminomethyl)-benzoic acid core identified a high-affinity binder to human serum albumin. nih.gov This highlights the potential of DECL screening to identify novel protein targets for compounds structurally related to this compound.
| Library Scaffold | Number of Compounds | Target Protein | Identified Hit Affinity (Kd) | Reference |
| 3,5-bis(aminomethyl)-benzoic acid | 1.2 million | Human Serum Albumin | 6 nM | nih.gov |
| (S)-2,3-diaminopropanoic acid | Not Specified | Tankyrase-1 | 18 nM | nih.gov |
| Benzodiazepine | 28,254 | Not Specified | Not Specified | rsc.orgrsc.org |
Computational Drug Repurposing and Virtual Screening Approaches
Computational methods play a crucial role in modern drug discovery, offering a time and cost-effective alternative to traditional screening methods. youtube.comnih.gov These in-silico techniques can be applied to investigate the potential therapeutic applications of this compound through drug repurposing and virtual screening.
Drug repurposing , or finding new uses for existing drugs, is an attractive strategy due to the availability of safety and pharmacokinetic data for approved compounds. redalyc.org Computational approaches to drug repurposing can involve analyzing large datasets, including genomic, proteomic, and clinical data, to identify new drug-target and drug-disease relationships. redalyc.org For a compound like this compound, which is not an approved drug, repurposing strategies would focus on its structural and chemical similarity to known drugs to predict potential new applications.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.comredalyc.org There are two main approaches:
Ligand-based virtual screening (LBVS): This method relies on the knowledge of known active compounds. nih.gov If a set of molecules with known activity against a particular target is available, a pharmacophore model can be built to screen for other compounds, like this compound, that share similar chemical features.
Structure-based virtual screening (SBVS): This approach requires the 3D structure of the target protein. nih.gov Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the target's binding site. redalyc.org This method could be used to screen this compound against a panel of known drug targets.
For instance, virtual screening of natural product libraries has identified benzene (B151609) derivatives as inhibitors of viral proteases. nih.gov Similarly, studies on benzyloxy-phenyl derivatives have used virtual screening to identify novel inhibitors of signaling pathways implicated in cancer. nih.gov
| Computational Method | Application | Potential for this compound |
| Ligand-Based Virtual Screening | Identify new compounds based on known actives. | Screen for activity against targets where salicylate or benzoate derivatives are known to be active. |
| Structure-Based Virtual Screening | Predict binding of a compound to a target protein. | Docking against a wide range of therapeutic targets to identify potential new indications. |
| Drug Repurposing | Find new uses for existing drugs. | Predict new therapeutic uses based on similarity to known drugs and their mechanisms of action. |
Chemoinformatics and Data Mining for Comprehensive Compound Analysis
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. rsc.org Data mining techniques are then used to extract meaningful patterns and relationships from this data. These approaches are invaluable for a comprehensive analysis of this compound.
Chemoinformatic methods are crucial in the design and analysis of chemical libraries for screening. rsc.orgrsc.org For instance, in the construction of a DNA-encoded library, chemoinformatics is used to select building blocks that maximize chemical diversity while ensuring favorable physicochemical properties of the final compounds. rsc.orgrsc.org
Data mining of bioactivity databases can reveal relationships between chemical structure and biological activity. By analyzing data for compounds structurally similar to this compound, it is possible to predict its potential biological activities and off-target effects. For example, analysis of structure-activity relationships in salicylic acid derivatives has provided insights for the development of more potent anti-inflammatory agents. nih.gov
A key aspect of chemoinformatic analysis is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models can predict these properties for a compound like this compound before it is synthesized and tested in the lab, saving time and resources. For example, in-silico studies have been used to predict the pharmacokinetic and toxicological properties of 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com
| Chemoinformatics Application | Description | Relevance to this compound |
| Library Design | Selection of diverse and drug-like building blocks for combinatorial synthesis. | Designing focused libraries of benzyloxybenzoate derivatives for screening. |
| SAR Analysis | Identifying relationships between chemical structure and biological activity. | Understanding how modifications to the benzyloxy or salicylate moieties affect activity. |
| ADMET Prediction | In-silico prediction of pharmacokinetic and toxicological properties. | Early assessment of the drug-like potential of the compound. |
| Data Mining | Extracting patterns from large chemical and biological datasets. | Identifying potential new targets and mechanisms of action based on data from related compounds. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 5-benzyloxy-2-hydroxybenzoate, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) and (2) esterification of the carboxylic acid moiety with ethanol via acid catalysis (e.g., H₂SO₄). Critical parameters include:
- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of benzyl bromide to substrate for complete protection.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Validate purity via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers focus on?
- Methodological Answer :
- ¹H NMR : Identify the benzyloxy group (δ 4.9–5.1 ppm, OCH₂Ph) and aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and benzyl carbons (δ 70–75 ppm for OCH₂Ph).
- IR : Detect ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹).
- Mass spectrometry (ESI-MS) : Verify the molecular ion peak (m/z = calculated molecular weight ± 1 Da). Cross-reference with XRD data for structural validation .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at -20°C. Use desiccants (e.g., silica gel) to prevent moisture absorption. Periodically assess stability via TLC or ¹H NMR .
Advanced Research Questions
Q. How can hydrogen bonding networks in the crystal structure of this compound be systematically analyzed to predict physicochemical properties?
- Methodological Answer :
- Graph Set Analysis (GSA) : Categorize hydrogen bonds (e.g., O-H···O) into motifs (chains, rings) using Bernstein et al.'s framework ( ).
- Crystallographic refinement : Use SHELXL ( ) to determine bond distances (e.g., 2.6–3.0 Å for O-H···O) and angles (~150–180°).
- Property prediction : Correlate extensive hydrogen bonding with reduced solubility (due to tight packing) and enhanced thermal stability. Compare with Etter’s criteria for intermolecular interactions .
Q. What computational approaches can predict the synthetic feasibility of novel derivatives of this compound?
- Methodological Answer :
- Retrosynthetic analysis : Use databases like Reaxys and BKMS_METABOLIC () to identify viable precursors.
- DFT calculations : Optimize transition states for esterification/benzylation steps (B3LYP/6-31G* level).
- Thermodynamic feasibility : Calculate Gibbs free energy (ΔG) to assess reaction spontaneity. Prioritize routes with ΔG < 0 and low activation barriers .
Q. How should researchers address discrepancies between experimental XRD data and computational modeling results?
- Methodological Answer :
- Data validation : Use checkCIF ( ) to identify outliers (e.g., R-factor > 5%).
- Refinement adjustments : In SHELXL ( ), tweak thermal parameters and occupancy factors.
- Computational reconciliation : Re-run DFT simulations with solvent models (e.g., PCM for ethanol) and compare with hydrogen bonding patterns ( ) .
Q. What strategies elucidate the role of the benzyloxy group in modulating biological activity of derivatives?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing/donating substituents on the benzyl ring.
- X-ray crystallography : Resolve binding conformations ( ).
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with in vitro enzyme inhibition assays () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
